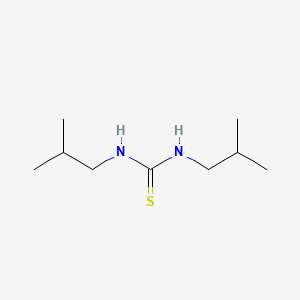

Urea, 1,3-diisobutyl-2-thio-

Description

BenchChem offers high-quality Urea, 1,3-diisobutyl-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1,3-diisobutyl-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methylpropyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXICPADGNMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183474 | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29214-81-1 | |

| Record name | N,N′-Bis(2-methylpropyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1,3-diisobutyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(diisobutyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Thiourea Derivatives in Contemporary Chemical Research

Thiourea (B124793) and its derivatives are recognized as a pivotal class of compounds in the field of organic synthesis and medicinal chemistry. researchgate.netbohrium.com Their importance stems from the versatile reactivity and bonding capabilities of the thiourea functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also linked to two nitrogen atoms. ontosight.airsc.org This arrangement allows thiourea derivatives to act as potent ligands in coordination chemistry, forming stable complexes with a variety of metal ions. rsc.orgmdpi.com

The ability of the thiourea moiety to form strong hydrogen bonds is a key factor in its widespread application, particularly in the development of therapeutic agents. nih.gov This characteristic enables these compounds to interact with biological targets like proteins and enzymes. nih.gov Consequently, thiourea derivatives have been extensively investigated for a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.netbohrium.commdpi.com

Beyond pharmaceuticals, thiourea derivatives are instrumental in other areas:

Catalysis: They serve as organocatalysts and as ligands in metal complexes used for various organic reactions, including Heck and Suzuki coupling reactions. ontosight.aiscispace.com

Materials Science: Their coordination chemistry is significant in creating novel materials and has applications in the development of sensors. rsc.orgmdpi.com

Agriculture: Certain thiourea compounds have found use as pesticides, herbicides, and fungicides. ontosight.airsc.org

Overview of Research Trajectories for 1,3 Diisobutyl 2 Thiourea

Conventional Laboratory Synthesis Approaches

The primary and most direct method for synthesizing 1,3-diisobutyl-2-thiourea involves the reaction of isobutylamine with carbon disulfide. mdpi.comscispace.com This approach is a specific example of the general synthesis of symmetrical thioureas from primary amines and carbon disulfide. thieme-connect.deorganic-chemistry.org

Reaction of Isobutylamine with Carbon Disulfide

The synthesis is typically conducted by reacting isobutylamine with carbon disulfide in a suitable solvent. mdpi.comscispace.com In one documented procedure, a solution of carbon disulfide in petroleum ether is cooled to 0°C in an ice bath. Subsequently, a two-fold excess of isobutylamine is added gradually while maintaining constant stirring. The reaction mixture is then stirred for an extended period, typically 12 hours, to ensure completion. Following the reaction, volatile components are removed under reduced pressure to yield the desired 1,3-diisobutyl-2-thiourea. mdpi.com An excellent yield can be achieved with this method. scispace.comresearchgate.net

The reaction can also be performed by mixing equimolar amounts of the reactants, which exclusively yields 1,3-diisobutyl-2-thiourea instead of the expected dithiocarbamate (B8719985). scispace.com

Catalyst-Free and Solvent-Dependent Synthesis Routes

A significant advantage of this synthetic route is that it can proceed efficiently at ambient temperatures without the need for a catalyst. scispace.comresearchgate.net This catalyst-free approach simplifies the procedure and reduces potential sources of contamination.

The choice of solvent can influence the reaction's outcome. While petroleum ether is a commonly used solvent, mdpi.comscispace.com studies on analogous reactions with other primary amines, such as butylamine, have shown that N,N-dimethylformamide (DMF) can be a highly effective solvent, leading to excellent yields. thieme-connect.delnu.edu.cn In contrast, solvents like acetonitrile, tetrahydrofuran, and ethanol (B145695) have been found to result in lower yields for similar thiourea syntheses. thieme-connect.delnu.edu.cn

Mechanistic Investigations of Formation Pathways

The formation of 1,3-diisobutyl-2-thiourea from isobutylamine and carbon disulfide is believed to proceed through a multi-step mechanism involving a key intermediate.

Advanced Synthetic Techniques and Yield Optimization (e.g., Microwave Irradiation)

To improve upon conventional heating methods, which can be time-consuming, advanced synthetic techniques such as microwave irradiation have been explored for the synthesis of thiourea derivatives. ukm.mynih.govukm.my

Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), increased product yields, and more efficient energy conversion compared to traditional reflux heating. ukm.myukm.my For instance, in the synthesis of a bis-thiourea derivative, microwave irradiation for 10 minutes resulted in a 73% yield, whereas conventional reflux for 24 hours yielded only 44%. researchgate.netresearchgate.net Similarly, for naphthalene-monothioureas, microwave-assisted synthesis improved yields to 82-89% in just 5 minutes, compared to 31-82% after 6 hours of reflux. ukm.my

The use of solid supports, such as acidic alumina, in conjunction with microwave irradiation can further enhance reaction efficiency and provide an environmentally friendlier "dry media" approach by minimizing the use of organic solvents. niscpr.res.in While specific data on the microwave-assisted synthesis of 1,3-diisobutyl-2-thiourea is not detailed in the provided search results, the general success of this technique for analogous thioureas suggests its potential applicability for optimizing the synthesis of this specific compound. nih.govukm.my

| Reactants | Conditions | Product | Yield | Reference |

| Isobutylamine, Carbon Disulfide | Petroleum ether, 0°C, 12h stirring | 1,3-Diisobutyl-2-thiourea | - | mdpi.com |

| Isobutylamine, Carbon Disulfide | Petroleum ether, ambient temp. | 1,3-Diisobutyl-2-thiourea | Excellent | scispace.com |

| Butylamine, Carbon Disulfide, Carbon Tetrabromide | DMF, 0°C to room temp., 15 min | 1,3-Dibutyl-2-thiourea (B85649) | 91% | thieme-connect.delnu.edu.cn |

| Butylamine, Carbon Disulfide | DMF, 13h | 1,3-Dibutyl-2-thiourea | 60% | thieme-connect.delnu.edu.cn |

| Bis-thiourea synthesis | Microwave irradiation, 10 min | Bis-thiourea derivative | 73% | researchgate.netresearchgate.net |

| Bis-thiourea synthesis | Conventional reflux, 24h | Bis-thiourea derivative | 44% | researchgate.netresearchgate.net |

| Naphthalene-monothiourea synthesis | Microwave irradiation, 5 min | Naphthalene-monothiourea | 82-89% | ukm.my |

| Naphthalene-monothiourea synthesis | Conventional reflux, 6h | Naphthalene-monothiourea | 31-82% | ukm.my |

| Table 1: Summary of Synthetic Conditions and Yields for Thioureas |

Preparation of Substituted 1,3-Diisobutyl-2-thiourea Derivatives

The synthesis of substituted 1,3-diisobutyl-2-thiourea and its analogues relies on established methodologies for the formation of N,N'-disubstituted thioureas. These methods offer flexibility in introducing various substituents, allowing for the creation of a diverse range of derivatives. The most prevalent strategies involve the reaction of isothiocyanates with primary amines and the condensation of amines with a thiocarbonyl source like carbon disulfide.

The direct reaction between an isothiocyanate and a primary amine stands as the most common and straightforward route to unsymmetrical 1,3-disubstituted thioureas. tandfonline.com In the context of 1,3-diisobutyl-2-thiourea analogues, this would involve reacting an appropriate isothiocyanate with an amine. For instance, reacting isobutyl isothiocyanate with a substituted primary amine would yield a substituted 1,3-diisobutyl-2-thiourea derivative. This method is widely employed for generating libraries of thiourea derivatives for various research applications, including medicinal chemistry. nih.govnih.gov The reactions are typically efficient and proceed under mild conditions.

A study on the synthesis of N,N'-disubstituted thiourea derivatives for evaluation as antiprotozoal agents utilized this classic reaction. nih.gov Isothiocyanates were reacted with various amines to produce a large set of fifty derivatives. For example, the introduction of a piperazine (B1678402) ring was shown to enhance biological potency. nih.gov Similarly, new thiourea scaffolds based on a quinolone moiety were prepared by reacting hydrazide derivatives with isothiocyanates. nih.gov

| Amine (Reactant 1) | Isothiocyanate (Reactant 2) | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-Aminopyrazole | Phenyl isothiocyanate | Absolute Ethanol | Reflux for 30 min | 1-(3-Pyrazolyl)-3-phenyl-thiourea | 86 |

| Aniline | Ethyl isothiocyanate | Absolute Ethanol | Stir at room temp for 10 min | 1-Ethyl-3-phenyl-thiourea | 82 |

| p-Toluidine | Ethyl isothiocyanate | Absolute Ethanol | Stir at room temp for 10 min | 1-Ethyl-3-(p-tolyl)-thiourea | 84 |

| p-Anisidine | Ethyl isothiocyanate | Absolute Ethanol | Stir at room temp for 10 min | 1-Ethyl-3-(p-methoxyphenyl)-thiourea | 80 |

Another versatile and environmentally conscious method for synthesizing both symmetrical and unsymmetrical substituted thioureas involves the condensation of amines with carbon disulfide, often in an aqueous medium. organic-chemistry.orgacs.org This approach avoids the use of potentially toxic isothiocyanate precursors. The reaction proceeds through the formation of a dithiocarbamate intermediate. This protocol is particularly effective with aliphatic primary amines, making it suitable for producing various di- and trisubstituted thiourea derivatives. organic-chemistry.org

Researchers have developed several variations of this method to improve efficiency and yield. One such approach employs a zinc catalyst for the reaction between primary amines and carbon disulfide, which allows the synthesis of thiourea derivatives in good to excellent yields under mild conditions. tandfonline.com For aliphatic amines, the reaction to form symmetric thioureas occurs at room temperature. tandfonline.com Another innovative strategy utilizes photoredox catalysis with carbon disulfide as the thiocarbonyl source. sioc-journal.cn In this process, thiyl radicals are generated via a single electron transfer, which then dimerize to a reactive disulfide that reacts with other amines to form the thiourea product. sioc-journal.cn This method is noted for its mild conditions and good functional group tolerance. sioc-journal.cn

| Amine | Solvent | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|

| Butylamine | DMF | 1.5 h | 1,3-Dibutylthiourea | 95 |

| Cyclohexylamine | DMF | 2 h | 1,3-Dicyclohexylthiourea | 96 |

| Benzylamine | DMF | 1 h | 1,3-Dibenzylthiourea | 98 |

| Aniline | DMF | 2 h | 1,3-Diphenylthiourea | 92 |

A further specialized method involves the condensation of thiourea with fatty acid acyl chlorides to produce 1,3-dialkyloyl thioureas. tubitak.gov.trresearchgate.net While this produces N-acyl derivatives rather than N-alkyl derivatives like 1,3-diisobutyl-2-thiourea, it demonstrates the versatility of thiourea as a scaffold for creating substituted analogues. In this synthesis, fatty acids are first converted to their corresponding acyl chlorides, which are then reacted in a stoichiometric ratio with thiourea. tubitak.gov.tr

Structural Elucidation and Advanced Characterization of 1,3 Diisobutyl 2 Thiourea

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive insights into the solid-state structure of a molecule, including its crystal lattice, molecular geometry, and intermolecular interactions.

1,3-Diisobutyl-2-thiourea was synthesized and characterized by single-crystal X-ray diffraction, revealing its crystallographic parameters. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netsemanticscholar.orgscienceopen.comresearchgate.net This determination indicates a centrosymmetric arrangement of the molecules within the crystal lattice. The specific unit cell dimensions were determined as a = 11.5131 (4) Å, b = 9.2355 (3) Å, c = 11.3093 (5) Å, with a β angle of 99.569° (2). researchgate.netsemanticscholar.orgscienceopen.com The unit cell volume is 1185.78 (8) ų, containing four molecules (Z = 4). researchgate.netsemanticscholar.orgscienceopen.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5131 (4) |

| b (Å) | 9.2355 (3) |

| c (Å) | 11.3093 (5) |

| α (°) | 90 |

| β (°) | 99.569 (2) |

| γ (°) | 90 |

| Volume (ų) | 1185.78 (8) |

| Z | 4 |

Detailed analysis of the X-ray diffraction data allows for the precise measurement of bond lengths, bond angles, and torsion angles within the 1,3-diisobutyl-2-thiourea molecule. The C=S bond length in the uncoordinated thiourea (B124793) ligand is 1.698 Å. mdpi.com The C-N bond lengths within the thiourea core show some degree of double bond character due to electron delocalization. The geometry around the nitrogen atoms is nearly planar, which supports sp² hybridization. researchgate.net A selection of key experimental bond lengths and angles is presented below.

| Atoms | Length (Å) |

|---|---|

| S1–C5 | 1.698(3) |

| N1–C5 | 1.341(4) |

| N1–C4 | 1.467(4) |

| N2–C5 | 1.343(4) |

| N2–C6 | 1.455(4) |

| Atoms | Angle (°) |

|---|---|

| N1–C5–S1 | 120.3(3) |

| S1–C5–N2 | 122.4(3) |

| N1–C5–N2 | 117.2(3) |

| C5–N1–C4 | 126.4(3) |

| C5–N2–C6 | 125.2(3) |

The torsion angles define the conformation of the isobutyl groups relative to the planar thiourea backbone. For instance, the torsion angle for C5–N2–C6–C7 is 89.97°, indicating the orientation of one of the isobutyl chains. researchgate.net

The crystal packing of 1,3-diisobutyl-2-thiourea is primarily stabilized by intermolecular hydrogen bonds. researchgate.netsemanticscholar.orgscienceopen.com Specifically, the amine protons (N-H) act as hydrogen bond donors, while the sulfur atom (C=S) of an adjacent molecule acts as the acceptor. This results in the formation of N-H⋯S hydrogen bonds. researchgate.netsemanticscholar.orgscienceopen.com These interactions link the molecules into chains or more complex networks within the crystal lattice. The average distance for this N–H⋯S hydrogen bonding is approximately 2.819 Å. scispace.com This type of hydrogen bonding is a characteristic feature of thiourea derivatives and plays a crucial role in defining their solid-state architecture.

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure elucidated by X-ray diffraction and for characterizing the compound in solution.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

In the ¹H-NMR spectrum of 1,3-diisobutyl-2-thiourea, a distinct, broad signal appears for the N-H protons at 5.89 ppm. mdpi.com The signals for the protons of the isobutyl groups appear in their characteristic regions, with chemical shifts and multiplicities consistent with the structure.

The ¹³C-NMR spectrum is particularly informative for identifying the thiocarbonyl carbon. For 1,3-diisobutyl-2-thiourea, the signal for the C=S carbon appears at a downfield chemical shift of 181.7 ppm. mdpi.com This significant deshielding is characteristic of thiocarbonyl groups. The remaining signals in the spectrum correspond to the carbons of the isobutyl chains.

| Nucleus | Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H | 5.89 |

| ¹³C | C=S | 181.7 |

Mass Spectrometry (EI-MS) and Fragmentation Pattern Analysis

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. In the analysis of 1,3-diisobutyl-2-thiourea and its metal complexes, EI-MS has been employed to understand its ionization behavior.

When subjected to the high-energy electron beam in EI-MS, the 1,3-diisobutyl-2-thiourea molecule ionizes to form a molecular ion radical, [M]+•. For this compound, the molecular ion is observed with a mass-to-charge ratio (m/z) of 188. This peak corresponds to the full molecular weight of the compound (C9H20N2S).

While detailed fragmentation data for the free ligand was reported as not highly informative due to the energetic nature of the ionization technique, analysis of its metal complexes consistently showed a base peak at m/z 188, confirming the stability of the ligand's molecular ion. The fragmentation of such thiourea derivatives typically initiates with the localization of the positive charge on a heteroatom, most likely the sulfur atom due to its lone pair of electrons. Subsequent fragmentation occurs via cleavage of bonds adjacent to the charged site.

A plausible fragmentation pathway involves alpha-cleavage, a common route for amines and related compounds, where the bond between the nitrogen and the isobutyl group's secondary carbon breaks. Another significant fragmentation pathway is the loss of a stable neutral molecule or radical. The primary proposed fragmentations are outlined in the table below.

Table 1: Proposed EI-MS Fragmentation Pattern for 1,3-Diisobutyl-2-thiourea

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 188 | [C9H20N2S]+• (Molecular Ion) | - |

| 145 | [C6H13N2S]+ | •C3H7 (Propyl radical) |

| 131 | [C5H11N2S]+ | •C4H9 (Isobutyl radical) |

| 88 | [C4H10N=S]+ | C5H10N• |

Raman Spectroscopy for Vibrational Wavenumber Assignments

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are characteristic of its specific bonds and functional groups. While experimental Raman spectra for 1,3-diisobutyl-2-thiourea are not extensively documented in the literature, theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311G level have been conducted to calculate the compound's vibrational frequencies. These computational methods are highly effective for predicting Raman active modes and aiding in the assignment of vibrational bands observed in experimental spectra of related compounds.

The key vibrational modes for 1,3-diisobutyl-2-thiourea involve the stretching and bending of the thiourea core (N-C-N=S) and the attached isobutyl groups. The calculated wavenumbers provide insight into the molecule's structural dynamics. The C=S stretching vibration is a particularly important diagnostic peak for thiourea derivatives. Other significant vibrations include the C-N stretching, N-H bending, and various deformations of the alkyl chains.

Table 2: Calculated Vibrational Wavenumbers and Assignments for 1,3-Diisobutyl-2-thiourea

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3400 | N-H Stretching |

| ~2960 | C-H Asymmetric Stretching (CH3) |

| ~2870 | C-H Symmetric Stretching (CH2) |

| ~1560 | N-H Bending |

| ~1460 | C-N Stretching coupled with N-H Bending |

| ~1380 | CH3 Symmetric Bending (Umbrella mode) |

| ~1150 | C-N Stretching |

Conformational Analysis and Geometrical Studies

The precise three-dimensional structure of 1,3-diisobutyl-2-thiourea has been determined through single-crystal X-ray diffraction, with complementary analysis from DFT calculations providing a comparison between the solid-state experimental structure and the theoretical gas-phase geometry. The compound crystallizes in a monoclinic system with the space group P21/c.

The core thiourea unit (S=C-N2) is essentially planar. The bond angles around the nitrogen atoms are close to 120°, which indicates sp2 hybridization and suggests delocalization of pi-electrons across the N-C=S system. This delocalization results in a C-N bond length that is shorter than a typical single bond and a C=S bond that is longer than a typical double bond.

The conformational arrangement of the isobutyl groups relative to the central thiourea plane is a key structural feature. The comparison between the experimental X-ray data and the optimized geometry from DFT calculations shows good agreement, validating the theoretical model.

Table 3: Selected Experimental and Calculated Bond Lengths (Å)

| Bond | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| S1–C5 | 1.681 | 1.698 |

| N1–C5 | 1.349 | 1.370 |

| N2–C5 | 1.342 | 1.368 |

| N1–C4 | 1.472 | 1.470 |

Table 4: Selected Experimental and Calculated Bond Angles and Torsion Angles (°)

| Angle | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| Bond Angles | ||

| N1–C5–N2 | 117.89 | 116.89 |

| N1–C5–S1 | 120.44 | 121.11 |

| N2–C5–S1 | 121.66 | 121.99 |

| C5–N1–C4 | 125.79 | 123.68 |

| Torsion Angles | ||

| S1–C5–N2–C6 | 0.22 | 0.91 |

| C5–N1–C4–C2 | 150.89 | 149.07 |

Computational and Theoretical Investigations of 1,3 Diisobutyl 2 Thiourea

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry of molecules. For 1,3-diisobutyl-2-thiourea, geometry optimization has been performed using the B3LYP functional combined with the 6-311G basis set. researchgate.netresearchgate.net This level of theory is widely used due to its accuracy in correlating experimental and theoretical results. researchgate.net

The calculations were initiated using the molecular geometry obtained from single-crystal X-ray diffraction data. researchgate.net The optimized geometric parameters, such as bond lengths and angles, were then compared with the experimental crystallographic data. This comparison serves to validate both the experimental structure and the computational model. researchgate.net A strong correlation was found between the calculated and experimental values, indicating that the theoretical model accurately represents the molecular structure of 1,3-diisobutyl-2-thiourea in the gaseous phase. researchgate.netresearchgate.net The key structural parameters from both experimental X-ray diffraction and DFT calculations are detailed below.

| Bond | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| S(1)-C(1) | 1.698 | 1.687 |

| N(1)-C(1) | 1.341 | 1.369 |

| N(2)-C(1) | 1.345 | 1.368 |

| N(1)-C(2) | 1.467 | 1.468 |

| N(2)-C(6) | 1.465 | 1.468 |

| Angle | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| N(1)-C(1)-N(2) | 116.1 | 116.9 |

| N(1)-C(1)-S(1) | 121.2 | 120.7 |

| N(2)-C(1)-S(1) | 122.7 | 122.4 |

| C(1)-N(1)-C(2) | 125.1 | 125.8 |

| C(1)-N(2)-C(6) | 125.4 | 125.9 |

Electronic Structure Analysis (e.g., Mulliken's Charges)

Mulliken population analysis is a method for assigning partial atomic charges, providing insight into the electronic distribution within a molecule. For 1,3-diisobutyl-2-thiourea, Mulliken's charges were calculated using the same B3LYP/6-311G level of theory as the geometry optimization. researchgate.netresearchgate.net

The analysis reveals that the sulfur atom, S(1), possesses a negative charge, while the adjacent carbon atom, C(1), is positively charged. researchgate.net The nitrogen atoms, N(1) and N(2), also carry negative charges, indicating their electron-donating nature. These charge distributions are crucial for understanding the molecule's reactivity, coordination behavior, and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net The calculated charges support the role of the nitrogen atoms as potential donor sites in coordination chemistry. researchgate.net

| Atom | Charge |

|---|---|

| S(1) | -0.345 |

| C(1) | 0.264 |

| N(1) | -0.551 |

| N(2) | -0.548 |

| C(2) | -0.088 |

| C(6) | -0.088 |

Theoretical Vibrational Spectra Simulations and Experimental Comparisons

Theoretical vibrational spectra, typically calculated using DFT methods, are essential for assigning the vibrational modes observed in experimental infrared (IR) spectra. The theoretical IR spectrum for 1,3-diisobutyl-2-thiourea was simulated based on the optimized geometry from B3LYP/6-311G calculations. researchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. These calculations typically involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

From the HOMO and LUMO energy values, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived. These descriptors provide quantitative measures of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions. While extensive studies on the electronic properties of many thiourea (B124793) derivatives have been conducted, specific published data detailing the HOMO-LUMO energies and other global reactivity descriptors for 1,3-diisobutyl-2-thiourea were not available in the reviewed literature.

Molecular Docking Studies for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug design and materials science for elucidating interaction mechanisms at a molecular level. The process involves placing the ligand (in this case, 1,3-diisobutyl-2-thiourea) into the binding site of a target protein and calculating the binding affinity using a scoring function.

Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For many thiourea derivatives, molecular docking has been successfully employed to investigate their potential as inhibitors for various enzymes and proteins, such as DNA gyrase. scienceopen.com However, a review of the scientific literature did not yield specific molecular docking studies conducted on 1,3-diisobutyl-2-thiourea. Therefore, while the methodology is well-established for this class of compounds, its specific application to elucidate the interaction mechanisms of 1,3-diisobutyl-2-thiourea has not been reported.

Coordination Chemistry of 1,3 Diisobutyl 2 Thiourea As a Ligand

Ligand Design Principles and Donor Atom Characteristics (S and N Donor Sites)

Thiourea (B124793) derivatives, including 1,3-diisobutyl-2-thiourea, are recognized as effective ligands in coordination and bioinorganic chemistry. mdpi.com The ligand's functionality is rooted in its two potential donor sites: the sulfur atom of the thione group (C=S) and the nitrogen atoms of the amine groups (N-H). mdpi.comresearchgate.net The sulfur atom, with its available lone pairs, acts as a soft donor, making it particularly suitable for coordinating with late transition metals. mdpi.com This S-coordination is the most common bonding mode observed for this class of compounds. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes of 1,3-diisobutyl-2-thiourea are typically synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent, such as acetonitrile or methanol. mdpi.com The stoichiometry of the reactants is a critical factor that can determine the final structure and nuclearity of the complex. mdpi.comresearchgate.net

Spectroscopic methods are vital for characterizing these complexes.

FT-IR Spectroscopy : The infrared spectra of the complexes show broad signals in the 3278–3288 cm⁻¹ range, which are attributed to the N-H stretching vibrations. mdpi.comresearchgate.net The broadness of these signals indicates the involvement of the N-H groups in extensive hydrogen bonding within the complex structures. mdpi.comresearchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion. In the ¹H-NMR spectra of diamagnetic complexes like those with Zn(II) and Hg(II), the signal for the N-H proton shows a considerable shift compared to the free ligand, for example, shifting from 5.89 ppm in the free ligand to 4.01 ppm and 3.47 ppm for the Zn(II) and Hg(II) complexes, respectively. researchgate.net A significant shift in the ¹³C-NMR signal for the C=S carbon is also observed. For the free ligand, this signal appears at 181.7 ppm, while in the Zn(II) and Hg(II) complexes, it shifts upfield to 174.8 ppm and 176.9 ppm, respectively. researchgate.net This upfield shift indicates a decrease in the C=S bond order upon coordination of the sulfur atom to the metal center. mdpi.comresearchgate.net

1,3-Diisobutyl-2-thiourea readily forms stable mononuclear complexes with various transition metals. The reaction of the ligand (represented as 'Tu' or 'L') with metal salts like CuCl, CuI, ZnCl₂, and HgI₂ yields crystalline products. mdpi.comresearchgate.net Single-crystal X-ray diffraction has been used to elucidate the precise structures of several of these complexes. mdpi.comresearchgate.net

For example, the reaction with CuCl in a 3:1 ligand-to-metal ratio produces the complex bis(1,3-diisobutylthiourea)copper(I) chloride, [Tu₂CuCl]. mdpi.com In this complex, the Cu(I) ion is three-coordinate and exhibits a trigonal planar geometry. mdpi.com Conversely, reacting the ligand with CuI results in a four-coordinate, tris-ligated complex, tris(1,3-diisobutylthiourea)copper(I) iodide, [Tu₃CuI], which adopts a distorted tetrahedral geometry. mdpi.com Complexes with Zn(II) and Hg(II), such as [Tu₂ZnCl₂] and [Tu₂HgI₂], have also been synthesized and characterized. researchgate.net

| Complex Formula | Metal Ion | Coordination Number | Geometry |

|---|---|---|---|

| [Cu(Tu)₂Cl] | Cu(I) | 3 | Trigonal Planar |

| [Cu(Tu)₃I] | Cu(I) | 4 | Distorted Tetrahedral |

| [Zn(Tu)₂Cl₂] | Zn(II) | 4 | Tetrahedral (Proposed) |

| [Hg(Tu)₂I₂] | Hg(II) | 4 | Tetrahedral (Proposed) |

The flexible coordination behavior of the sulfur atom in 1,3-diisobutyl-2-thiourea also allows for the formation of polynuclear complexes, or metal clusters. mdpi.com The synthesis of these higher-nuclearity structures is influenced by factors such as the choice of metal ion, the counter-anion, and the reaction stoichiometry. mdpi.comproquest.com

Trimeric Copper(I) Complex : The reaction of 1,3-diisobutyl-2-thiourea with CuCl can yield a trimeric, tri-nuclear complex with the formula [Cu₃L₃Cl₃]. mdpi.comproquest.com X-ray diffraction analysis revealed a structure with a trigonal planar arrangement. mdpi.comproquest.com

Binuclear Silver(I) Complex : With silver nitrate, a binuclear complex, Ag₂L₆₂, is formed. mdpi.comproquest.com Its structure features two Ag(I) ions bridged by the sulfur atoms of two thiourea ligands, creating a four-membered Ag-S-Ag-S metallocyclic ring. mdpi.com

Hexanuclear Silver(I) Complex : A more complex hexanuclear silver cluster, [Ag₆L₈Cl₄], has also been synthesized. mdpi.comproquest.com This structure contains six Ag(I) ions, with some being four-coordinate and others five-coordinate, linked by both terminal and bridging thiourea and chloride ligands. mdpi.comproquest.com

| Complex Formula | Metal Ion | Nuclearity | Key Structural Feature |

|---|---|---|---|

| [Cu₃L₃Cl₃] | Cu(I) | Trimeric | Trigonal planar arrangement |

| Ag₂L₆₂ | Ag(I) | Binuclear | Four-membered Ag-S-Ag-S ring |

| [Ag₆L₈Cl₄] | Ag(I) | Hexanuclear | Cluster with 4- and 5-coordinate Ag(I) centers |

Diverse Coordination Modes in Metal-Thiourea Interactions (e.g., S-Coordination, Bridging)

1,3-Diisobutyl-2-thiourea exhibits diverse coordination modes, which are fundamental to the structural variety of its metal complexes.

Terminal S-Coordination : In most mononuclear complexes, the ligand acts as a monodentate donor, coordinating to a single metal center through its sulfur atom. mdpi.comresearchgate.net This is observed in complexes like [Cu(Tu)₂Cl], [Cu(Tu)₃I], and the proposed structures for the Zn(II) and Hg(II) complexes. mdpi.comresearchgate.net Upon coordination, the C=S bond length typically elongates compared to the free ligand, reflecting the flow of electron density towards the metal ion. mdpi.com

Bridging S-Coordination : The ability of the sulfur atom to bridge two or more metal centers is key to the formation of polynuclear structures. mdpi.com In the binuclear silver complex Ag₂L₆₂, two thiourea ligands bridge the two Ag(I) ions. mdpi.com In the hexanuclear silver cluster [Ag₆L₈Cl₄], the thiourea ligands are found in both terminal and bridging positions, highlighting the ligand's adaptability. mdpi.comproquest.com This flexible coordination is crucial for integrating multiple metal ions into a single molecular crystal. mdpi.com

Influence of Metal Ion, Anion, and Stoichiometry on Complex Geometry and Nuclearity

The final structure of the complex formed with 1,3-diisobutyl-2-thiourea is highly dependent on a combination of factors.

Metal Ion : The identity of the metal ion plays a significant role. For instance, under certain conditions, Cu(I) and Ag(I) have a high propensity to form polynuclear clusters, a result of their electronic configurations and preferred coordination geometries. mdpi.comproquest.com

Anion : The counter-anion can directly participate in coordination and influence the geometry. In [Cu(Tu)₂Cl], the chloride ion is coordinated to the copper center, resulting in a trigonal planar geometry. mdpi.com In contrast, the iodide ion in [Cu(Tu)₃I] also coordinates, leading to a four-coordinate tetrahedral geometry. mdpi.com The difference in the size and electronic properties of chloride versus iodide affects the number of thiourea ligands that can bind to the copper center. mdpi.com

Stoichiometry : The metal-to-ligand ratio used in the synthesis is a determining factor for the nuclearity and coordination number. mdpi.com While reacting CuCl with a threefold excess of the thiourea ligand produced a mononuclear bis-ligated complex, different conditions and ratios can lead to polynuclear species like the trimeric copper cluster. mdpi.commdpi.com

Hydrogen Bonding in Metal Complexes

Hydrogen bonding is a prominent feature in the crystal structures of 1,3-diisobutyl-2-thiourea complexes, contributing significantly to their stability and solid-state arrangement. researchgate.net The N-H groups of the thiourea ligand act as hydrogen bond donors, while anions (like chloride) or the sulfur atom of an adjacent ligand can act as acceptors. mdpi.comresearchgate.net

In the crystal structure of the free ligand, molecules are linked by intermolecular N–H···S hydrogen bonds. researchgate.netsemanticscholar.org In metal complexes, these interactions become more complex. For example, in the structure of [Cu(Tu)₂Cl], both intramolecular and intermolecular hydrogen bonds are observed. mdpi.com An intramolecular N-H···Cl interaction is present, and intermolecular N-H···Cl hydrogen bonds link adjacent complex molecules, creating a stable crystal lattice. mdpi.com The presence of these extensive hydrogen bonding networks is spectroscopically confirmed by the broad N-H stretching bands seen in the FT-IR spectra of the complexes. mdpi.comresearchgate.net

Research Applications and Mechanistic Insights

Role as an Organocatalyst and Cocatalyst

The thiourea (B124793) moiety is a privileged functional group in the field of organocatalysis, primarily due to its ability to act as a double hydrogen-bond donor. This interaction activates electrophiles, making them more susceptible to nucleophilic attack.

Thiourea derivatives are foundational in the development of asymmetric organocatalysts. nih.gov Chiral thiourea-based catalysts are well-recognized for their ability to induce enantioselectivity in a wide array of chemical transformations. rsc.org They operate through a dual activation mechanism, where the thiourea core hydrogen-bonds to and activates an electrophile, while a basic moiety on the catalyst's chiral scaffold activates the nucleophile. rsc.org This simultaneous activation is a hallmark of bifunctional catalysts. mdpi.com

The catalytic activity of thioureas stems from the acidic nature of the N-H protons, which allows for strong hydrogen bonding with substrates containing Lewis basic sites, such as carbonyls, nitro groups, or imines. nih.gov This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, facilitating reactions such as Michael additions, aza-Henry reactions, and various annulations. rsc.orgbeilstein-journals.org While 1,3-diisobutyl-2-thiourea itself is an achiral molecule and thus cannot induce enantioselectivity on its own, its core structure is representative of the functional unit employed in more complex chiral catalysts. Its symmetrical diisobutyl substituents provide steric bulk and solubility in organic solvents, properties that can be tuned in designing more sophisticated catalytic systems.

Beyond organocatalysis, thiourea derivatives have been explored as ligands or cocatalysts in metal-catalyzed reactions, including important carbon-carbon bond-forming processes.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, typically using a cobalt carbonyl complex. wikipedia.orguwindsor.ca Research has shown that thiourea derivatives can act as effective ligands or promoters in this transformation. For instance, the use of tetramethylthiourea (B1220291) (TMTU), a close structural analogue of 1,3-diisobutyl-2-thiourea, with Co2(CO)8 was identified as a novel catalytic system that facilitates the Pauson-Khand reaction under milder conditions (a balloon pressure of CO at 70 °C). pkusz.edu.cn This suggests that the sulfur atom of the thiourea can coordinate to the metal center, modifying its electronic properties and catalytic activity.

Heck and Suzuki Coupling Reactions: The Heck and Suzuki-Miyaura reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds through palladium catalysis. nih.gov Thiourea derivatives have been implicated in these processes, often as components of the ligand system for the palladium catalyst. mdpi.com For example, a palladium-catalyzed cyclization of o-bromophenylthioureas has been reported, demonstrating the compatibility and involvement of the thiourea moiety in such catalytic cycles. researchgate.net While specific studies detailing the use of 1,3-diisobutyl-2-thiourea as a primary ligand in these cross-coupling reactions are not extensively documented, the known coordination chemistry of thioureas with transition metals suggests their potential to influence the stability and reactivity of palladium catalytic intermediates. mdpi.com

Contributions to Materials Science Research

The properties of 1,3-diisobutyl-2-thiourea and its analogues also lend themselves to applications in materials science, particularly in the formulation and protection of polymers.

Thiourea derivatives are utilized in the polymer industry, not typically as monomers, but as crucial additives that facilitate the creation of robust materials. The closely related compound 1,3-dibutyl-2-thiourea (B85649) serves as a vulcanization accelerator for mercaptan-modified chloroprene (B89495) rubber and an activator for ethylene-propylene-diene terpolymers (EPDM). smolecule.comchemicalbook.com In these roles, the thiourea derivative participates in the cross-linking reactions that convert raw rubber into a durable elastomer. It can influence the rate and efficiency of the formation of the polymer network, which dictates the final mechanical properties of the material. Given the structural similarity, 1,3-diisobutyl-2-thiourea is expected to have comparable applications in rubber and polymer processing.

A significant application of thiourea derivatives in materials science is the enhancement of material longevity. 1,3-dibutyl-2-thiourea is employed as an antidegradant for natural rubber latex, protecting it from oxidative degradation. chemicalbook.com Furthermore, it is widely used as a corrosion inhibitor for metals, particularly in acidic environments. smolecule.com Research indicates that these molecules function by adsorbing onto the metal surface, forming a protective layer that acts as a barrier against corrosive species. researchgate.net The effectiveness of 1,3-dibutyl-2-thiourea as a corrosion inhibitor has been shown to be superior to shorter-chain analogues, a phenomenon attributed to an optimal balance between molecular size and surface coverage provided by the butyl chains. smolecule.com This strong evidence suggests that 1,3-diisobutyl-2-thiourea would confer similar protective properties, enhancing the durability and resistance to degradation of both polymeric and metallic materials.

Advanced Analytical Methodologies in Research

The characterization of 1,3-diisobutyl-2-thiourea and its derivatives relies on a range of advanced analytical techniques to confirm its structure, purity, and molecular geometry. The combination of spectroscopic and diffraction methods provides a comprehensive understanding of the compound at the molecular level.

Key analytical methods include:

Single Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of the molecule in the solid state. Studies have used this technique to establish bond lengths, bond angles, and the crystal packing of 1,3-diisobutyl-2-thiourea, revealing a monoclinic crystal system stabilized by intermolecular N-H···S hydrogen bonds. semanticscholar.orgresearchgate.netscienceopen.com It has also been used to characterize polynuclear copper(I) and silver(I) complexes of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to confirm the molecular structure in solution. For metal complexes of 1,3-diisobutyl-2-thiourea, shifts in the 13C NMR signal for the C=S carbon are indicative of coordination through the sulfur atom. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=S bonds. Broad signals in the N-H stretching region often indicate the presence of extensive hydrogen bonding. mdpi.comresearchgate.net

Mass Spectrometry (MS): Techniques like Electron Ionization Mass Spectrometry (EI-MS) are used to determine the molecular weight and fragmentation pattern of the compound and its complexes, aiding in structural elucidation. mdpi.com

Density Functional Theory (DFT) Calculations: These computational methods are used to model the electronic structure and optimize the geometry of the molecule. The results, such as calculated bond lengths and angles, are often compared with experimental data from X-ray diffraction to validate the theoretical model. semanticscholar.orgresearchgate.net

The following table summarizes the primary analytical techniques used in the research of 1,3-diisobutyl-2-thiourea.

| Analytical Technique | Information Provided |

| Single Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions. semanticscholar.orgresearchgate.netscienceopen.commdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, confirmation of structure in solution, mode of metal coordination. researchgate.net |

| FT-IR Spectroscopy | Presence of functional groups (N-H, C=S), information on hydrogen bonding. mdpi.comresearchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. mdpi.com |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (e.g., Mulliken charges), comparison with experimental data. semanticscholar.orgresearchgate.net |

Development of Chemo/Biosensors for Metal Ions (e.g., Mercury)

The unique molecular structure of 1,3-diisobutyl-2-thiourea, featuring electron-donating sulfur and nitrogen atoms, makes it a candidate for the development of chemical sensors. Thiourea derivatives are recognized for their potential in detecting heavy metal ions, a capability attributed to the C=S and N-H functionalities within the thiourea moiety which can act as binding sites. mdpi.com

Research has demonstrated that 1,3-diisobutyl-2-thiourea readily reacts with mercury(II) iodide (HgI₂) to form a stable coordination complex, specifically [Tu₂HgI₂] (where Tu = 1,3-diisobutyl-2-thiourea). mdpi.com This complex formation indicates a strong interaction between the thiourea ligand and the mercury ion, a fundamental requirement for a chemical sensor. The binding mechanism in such sensors typically involves the lone pair of electrons on the sulfur and nitrogen atoms coordinating with the metal ion. ugm.ac.id

While direct application of 1,3-diisobutyl-2-thiourea as a commercial sensor is not extensively documented, studies on structurally similar compounds provide insight into the potential mechanism. For instance, an investigation of six unsymmetrical thiourea derivatives, including the closely related 1-isobutyl-3-cyclohexylthiourea, explored their use as sensing probes for mercury through spectrofluorimetric techniques. nih.gov Such sensors often operate on principles like fluorescence quenching or enhancement upon binding with the target metal ion. The formation of a stable complex between 1,3-diisobutyl-2-thiourea and mercury(II) suggests its potential utility as an ionophore in electrochemical or optical sensors for the detection of this toxic metal. mdpi.comugm.ac.idresearchgate.net

Reagent Functionality in Quantitative and Qualitative Analyses

In the realm of analytical and coordination chemistry, 1,3-diisobutyl-2-thiourea serves as a versatile ligand for the synthesis and characterization of metal complexes. Its ability to form stable, often crystalline, coordination compounds with various transition metals is a key aspect of its functionality. mdpi.commdpi.com The compound typically acts as a monodentate ligand, coordinating to metal centers through its sulfur atom. mdpi.com

Its utility as a reagent is highlighted by its reaction with a range of metal salts under aerobic conditions to yield distinct complexes. mdpi.comresearchgate.net These reactions are crucial for both qualitative analysis (confirming the presence of metal ions through complex formation) and quantitative analysis (as a reagent in gravimetric or spectrophotometric methods). A significant application lies in structural chemistry, where it facilitates the crystallization of metal complexes, allowing for their detailed structural elucidation by techniques like single-crystal X-ray diffraction. mdpi.comscispace.com This provides precise information on bond lengths, bond angles, and coordination geometries.

The table below summarizes several well-characterized complexes synthesized using 1,3-diisobutyl-2-thiourea as a primary ligand, demonstrating its role in inorganic synthesis and structural analysis.

| Reactant Metal Salt | Resulting Complex Formula | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(I) Chloride (CuCl) | [Tu₂CuCl] | Cu(I) | Trigonal Planar | mdpi.com |

| Copper(I) Iodide (CuI) | [Tu₃CuI] | Cu(I) | - | mdpi.com |

| Zinc(II) Chloride (ZnCl₂) | [Tu₂ZnCl₂] | Zn(II) | - | mdpi.com |

| Mercury(II) Iodide (HgI₂) | [Tu₂HgI₂] | Hg(II) | - | mdpi.com |

| Silver(I) Nitrate (AgNO₃) | Ag₂L₆₂ | Ag(I) | Binuclear | mdpi.com |

| Silver(I) Chloride (AgCl) | [Ag₆L₈Cl₄] | Ag(I) | Hexanuclear | mdpi.com |

Mechanistic Studies in Biological Contexts

Investigations into Enzyme Inhibition Mechanisms (e.g., Cholinesterase Inhibition)

Thiourea derivatives have been identified as a class of compounds with significant enzyme inhibitory potential. researchgate.net While direct studies on 1,3-diisobutyl-2-thiourea are limited, research on structurally analogous compounds provides valuable mechanistic insights. A study on 1-isobutyl-3-cyclohexylthiourea, which shares the isobutyl group, demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to nerve function. nih.gov

The mechanism of inhibition is believed to involve interactions between the thiourea molecule and the active site of the enzyme. Molecular docking studies with 1-isobutyl-3-cyclohexylthiourea have suggested that the molecule fits into the enzyme's active site, forming hydrogen bonds and other non-covalent interactions that block the substrate from binding. nih.gov The inhibitory potency of these compounds underscores the potential for isobutyl-substituted thioureas in this area of research. mdpi.com

The following table presents the observed enzyme inhibition data for the closely related compound, 1-isobutyl-3-cyclohexylthiourea.

| Enzyme | Inhibitor | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1-isobutyl-3-cyclohexylthiourea | >100 | nih.gov |

| Butyrylcholinesterase (BChE) | >100 |

Note: While this specific analog showed high IC₅₀ values, other thiourea derivatives in the same study showed potent activity, indicating the class's potential. nih.gov

Mechanisms of Antioxidant Potential in Coordination Complexes

Coordination complexes of 1,3-diisobutyl-2-thiourea with transition metals have been shown to possess significant antioxidant properties. mdpi.commdpi.com The mechanism of this activity is rooted in the ability of the complex to scavenge free radicals. The antioxidant potential of these complexes has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comresearchgate.net

The antioxidant efficiencies of several metal complexes of 1,3-diisobutyl-2-thiourea are summarized below.

| Complex | Assay | Free Radical Scavenging Activity (%) | Reference |

|---|---|---|---|

| [Tu₂CuCl] | DPPH | 79.9 | mdpi.comresearchgate.net |

| [Tu₃CuI] | DPPH | 75.1 | mdpi.com |

| [Tu₂ZnCl₂] | DPPH | 67.9 | mdpi.com |

| [Tu₂HgI₂] | DPPH | 72.5 | mdpi.com |

| [Cu₃L₃Cl₃] | DPPH | Moderate Activity | mdpi.com |

Exploration of Interaction Mechanisms with Biomolecules (e.g., Proteins, DNA Binding)

The interaction of thiourea derivatives with biological macromolecules like proteins and DNA is an area of active investigation. While specific studies on the DNA or protein binding of 1,3-diisobutyl-2-thiourea are not prominently available, research on other thiourea-based compounds provides a framework for understanding these potential interactions.

Molecular docking analyses of certain bis-thiourea derivatives have indicated that they can interact with DNA through mechanisms such as groove binding and mixed-mode binding. mdpi.com This suggests that the planar thiourea backbone and its substituents can fit into the minor or major grooves of the DNA double helix, stabilized by non-covalent forces. The N-H groups of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as an acceptor, facilitating interactions with the DNA base pairs or the phosphate (B84403) backbone. The potential for such interactions is also noted in studies of ferrocene-based thioureas, which have been evaluated for their DNA binding capabilities. semanticscholar.org These mechanisms are fundamental to the biological activity of many small molecules.

Mechanistic Understanding of Corrosion Inhibition

Thiourea and its N-substituted derivatives, including 1,3-diisobutyl-2-thiourea, are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. analis.com.my The primary mechanism of inhibition is the adsorption of the thiourea molecule onto the metal surface, which forms a protective barrier against the corrosive medium. jmaterenvironsci.comresearchgate.net

This adsorption process is facilitated by the presence of heteroatoms with lone pair electrons, namely the sulfur and two nitrogen atoms in the thiourea structure. jmaterenvironsci.com The mechanism can involve several types of interactions:

Chemisorption: The lone pair electrons on the sulfur and nitrogen atoms can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The sulfur atom, being a stronger electron donor than nitrogen, is often the primary site of adsorption on the metal surface. analis.com.myjmaterenvironsci.com

Physisorption: In acidic solutions, the thiourea molecule can become protonated. The resulting cation can then be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).

Surface Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, impeding the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal and slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) electrochemical reactions. analis.com.mymaterials.international

The effectiveness of the inhibition depends on factors such as the concentration of the inhibitor, the temperature, and the chemical structure of the thiourea derivative. materials.international The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. materials.international

Mechanistic Research in Agricultural Chemistry

Thiourea derivatives are a class of compounds that have been extensively investigated for their diverse biological activities in agriculture. acs.orgnih.gov They have shown potential as herbicides, plant growth regulators, and as precursors in the synthesis of fungicides. acs.orgnih.govsemanticscholar.org

As herbicides , some thiourea derivatives have been found to inhibit essential plant processes. For instance, certain derivatives act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. researchgate.net

As plant growth regulators , thiourea compounds can influence plant development in various ways. They have been shown to:

Modulate Hormone Levels: Thiourea can interact with the synthesis and signaling pathways of plant hormones like auxins and cytokinins, which control processes such as cell division, elongation, and differentiation. tutorialspoint.com

Enhance Stress Tolerance: Application of thiourea has been reported to improve plant resilience to abiotic stresses such as drought and salinity. This is often attributed to its role in regulating osmotic balance and protecting cellular components from oxidative damage.

Influence Nutrient Metabolism: The presence of nitrogen and sulfur in the thiourea structure means it can also play a role in the nutrient metabolism of the plant.

The specific effects of 1,3-diisobutyl-2-thiourea as a herbicide or plant growth regulator would depend on its unique interactions with plant receptors and enzymes, which requires further targeted research.

Thiourea and its derivatives are valuable building blocks in the synthesis of various heterocyclic compounds that exhibit fungicidal properties. The thiourea moiety can be used to construct rings such as thiazoles, thiadiazoles, and pyrimidines, which are common pharmacophores in many commercial fungicides. nih.gov

The synthesis of fungicides from thiourea derivatives often involves cyclization reactions where the thiourea molecule provides the necessary sulfur and nitrogen atoms for the heterocyclic ring system. For example, thioureas can be reacted with α-haloketones to produce aminothiazole derivatives, a class of compounds known for their biological activities.

While there is no specific information on the use of 1,3-diisobutyl-2-thiourea in the synthesis of fungicides, its chemical structure makes it a suitable precursor for creating novel fungicidal compounds. The isobutyl groups could be retained in the final molecule to modulate its lipophilicity and, consequently, its uptake and transport within the plant or fungal pathogen.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-diisobutyl-2-thiourea |

| N,N'-diphenylthiourea |

| Thiourea |

Future Perspectives and Emerging Research Avenues for 1,3 Diisobutyl 2 Thiourea

Untapped Research Potential in Advanced Coordination Chemistry

The established ability of 1,3-diisobutyl-2-thiourea to form stable complexes with transition metals such as copper(I), silver(I), zinc(II), and mercury(II) serves as a foundation for exploring more complex and functional coordination compounds. scispace.commdpi.commdpi.comresearchgate.net Research has demonstrated its capacity to act as a monodentate ligand, coordinating through its sulfur atom to form both mononuclear and intricate polynuclear structures, including binuclear, trinuclear, and even hexanuclear metal clusters. mdpi.commdpi.com

The untapped potential in this area lies in several key directions:

Expansion of the Coordination Sphere: Future studies could target the synthesis of complexes with a wider array of metals, including platinum-group metals (e.g., palladium, platinum, ruthenium) for catalytic applications, as well as lanthanides and actinides, which could yield materials with novel magnetic or luminescent properties.

Heterometallic and Polynuclear Clusters: The demonstrated ability of the thiourea (B124793) sulfur atom to bridge metal ions opens the door to the rational design of heterometallic polynuclear clusters. mdpi.com These structures are of significant interest for their potential roles in catalysis, molecular magnetism, and as models for biological systems.

Supramolecular Assemblies and MOFs: The N-H groups of the thiourea moiety are capable of forming strong intermolecular hydrogen bonds. semanticscholar.orgresearchgate.net This feature could be exploited to build complex supramolecular assemblies. Furthermore, by functionalizing the isobutyl groups with additional coordinating sites (e.g., carboxylates, pyridyls), 1,3-diisobutyl-2-thiourea could serve as a versatile building block for designing novel metal-organic frameworks (MOFs) with tailored porosity and functionality for applications in gas storage and separation.

Table 1: Known Coordination Complexes of 1,3-Diisobutyl-2-thiourea

| Complex Formula | Metal Ion | Nuclearity | Reference |

| [Cu(C₉H₂₀N₂S)₂Cl] | Cu(I) | Mononuclear | mdpi.com |

| [Cu(C₉H₂₀N₂S)₃I] | Cu(I) | Mononuclear | mdpi.com |

| [Cu₃(C₉H₂₀N₂S)₃Cl₃] | Cu(I) | Trinuclear | mdpi.com |

| Ag₂(C₉H₂₀N₂S)₆₂ | Ag(I) | Binuclear | mdpi.com |

| [Ag₆(C₉H₂₀N₂S)₈Cl₄] | Ag(I) | Hexanuclear | mdpi.com |

| [Zn(C₉H₂₀N₂S)₂Cl₂] | Zn(II) | Mononuclear | mdpi.com |

| [Hg(C₉H₂₀N₂S)₂I₂] | Hg(II) | Mononuclear | mdpi.com |

Advancements in Catalytic Applications and Selectivity

Thiourea derivatives have emerged as a privileged class of organocatalysts, primarily due to their ability to activate substrates through hydrogen bonding. nih.gov While the broader family of thioureas has seen extensive use, the specific catalytic applications of 1,3-diisobutyl-2-thiourea are still a nascent field of research.

Future advancements are anticipated in the following areas:

Asymmetric Organocatalysis: A significant avenue of research is the development of chiral derivatives of 1,3-diisobutyl-2-thiourea for asymmetric catalysis. By introducing chirality into the ligand backbone, it becomes possible to catalyze enantioselective reactions, such as Michael additions, Mannich reactions, and cycloadditions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. nih.govjst.go.jprsc.orgfigshare.com The bifunctional nature of these catalysts, where the thiourea moiety activates an electrophile and another basic group on the catalyst activates a nucleophile, is a powerful strategy for achieving high stereoselectivity.

Ligand-Accelerated Metal Catalysis: Beyond organocatalysis, 1,3-diisobutyl-2-thiourea can serve as an ancillary ligand in transition metal-catalyzed reactions. Its coordination to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing the activity and selectivity of catalytic processes like cross-coupling reactions (e.g., Suzuki, Heck) and carbonylation reactions. scispace.com The steric bulk of the isobutyl groups can play a crucial role in controlling the coordination number and geometry around the metal ion, which in turn dictates the selectivity of the reaction.

Table 2: Potential Catalytic Applications for 1,3-Diisobutyl-2-thiourea Derivatives

| Catalysis Type | Potential Reaction | Role of Thiourea Derivative | Desired Outcome |

| Asymmetric Organocatalysis | Michael Addition | Chiral H-bond donor to activate electrophile | High enantioselectivity |

| Asymmetric Organocatalysis | Aldol Reaction | Chiral H-bond donor to control facial selectivity | High diastereo- and enantioselectivity |

| Metal Catalysis | Suzuki Cross-Coupling | Ligand for Palladium(0) catalyst | Improved catalyst stability and product yield |

| Metal Catalysis | Asymmetric Hydrogenation | Chiral ligand for Ruthenium or Rhodium catalyst | High enantiomeric excess in chiral products |

Novel Directions in Sensing and Material Science Applications

The inherent chemical properties of 1,3-diisobutyl-2-thiourea, namely the nucleophilic sulfur atom and the hydrogen-bonding N-H groups, make it an attractive candidate for applications in sensing and materials science.

Chemosensors for Ions and Neutral Molecules: Thiourea-based receptors are well-documented for their ability to bind and sense anions through hydrogen bonding. nih.govlookchem.com Future research can focus on integrating 1,3-diisobutyl-2-thiourea into chromogenic or fluorogenic sensor systems. By attaching a signaling unit (a chromophore or fluorophore), the binding event with a target anion (e.g., fluoride, acetate, dihydrogen phosphate) can be translated into a measurable optical response. nih.govscholaris.camdpi.com Similarly, the soft sulfur donor atom is ideal for selectively coordinating with soft heavy metal cations like mercury(II), lead(II), and cadmium(II), forming the basis for selective heavy metal sensors. mdpi.com

Functional Materials: The coordination of 1,3-diisobutyl-2-thiourea to metal ions can lead to materials with interesting physical properties. Complexes with late transition metals such as zinc and mercury are known to possess photoluminescence. mdpi.com This opens up possibilities for designing new luminescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging. Additionally, incorporating this thiourea derivative as an additive or comonomer could be used to modify the properties of polymers, for instance, by acting as a stabilizer or by creating specific interaction sites within the polymer matrix. uobabylon.edu.iq

Computational Predictions for New Derivative Design and Mechanistic Understanding

Computational chemistry provides a powerful tool to accelerate the discovery and optimization of new applications for 1,3-diisobutyl-2-thiourea. Density Functional Theory (DFT) calculations have already been successfully employed to determine its optimized molecular geometry, which shows good agreement with experimental X-ray diffraction data. scispace.comsemanticscholar.orgresearchgate.netscienceopen.com

Future research will increasingly leverage computational methods for:

Rational Design of Derivatives: DFT and other computational methods can be used to predict how structural modifications to the 1,3-diisobutyl-2-thiourea scaffold will affect its properties. For example, chemists can computationally screen a library of potential chiral derivatives for their likely efficacy in asymmetric catalysis before committing to laboratory synthesis. This in silico approach can predict binding energies and transition state geometries, providing insight into the origins of stereoselectivity.

Mechanistic Elucidation: Understanding the precise mechanism of a catalytic reaction or a sensing event is crucial for its optimization. Computational modeling can map out entire potential energy surfaces for proposed reaction pathways, identifying key transition states and intermediates. ufl.edu This allows researchers to understand, at a molecular level, how the thiourea catalyst activates substrates or how a receptor selectively binds its target analyte, guiding the rational design of more efficient systems.

Predicting Material Properties: For coordination complexes, computational methods can predict electronic structures and optical properties, such as absorption and emission wavelengths. This predictive capability can guide the synthesis of new photoluminescent materials with desired characteristics, streamlining the development process. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 1,3-diisobutyl-2-thiourea derivatives?

- Methodology : Use a combination of ¹H/¹³C NMR to verify substitution patterns and sulfur bonding. FTIR is critical for identifying thiourea-specific vibrations (N–H stretching at ~3200 cm⁻¹ and C=S stretching at ~1250 cm⁻¹). For ambiguous cases, X-ray crystallography resolves molecular geometry and hydrogen-bonding networks .

- Data Validation : Cross-reference experimental spectra with computational simulations (e.g., DFT calculations) to address discrepancies in peak assignments .

Q. How can researchers optimize synthetic routes for 1,3-diisobutyl-2-thiourea to minimize byproducts?

- Experimental Design : Employ Pinner reaction protocols (e.g., thiourea synthesis via isocyanate intermediates) with strict temperature control (0–5°C) to suppress hydrolysis. Monitor reaction progress via TLC or HPLC .

- Contradiction Analysis : If yields vary, test solvent polarity effects (e.g., DMF vs. THF) and catalyst systems (e.g., Lewis acids like ZnCl₂) to stabilize intermediates .

Q. What stability challenges arise during storage of 1,3-diisobutyl-2-thiourea, and how are they mitigated?

- Methodology : Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (4–40°C). Use HPLC-MS to detect degradation products (e.g., urea derivatives via desulfurization). Store samples in anhydrous, amber vials under nitrogen .

Advanced Research Questions

Q. How do intermolecular electric fields influence the reactivity of 1,3-diisobutyl-2-thiourea in host-guest systems?

- Approach : Apply charge density analysis (via high-resolution X-ray/neutron diffraction) to map electrostatic potentials, as demonstrated in urea-crown ether complexes. Measure dipole alignment under external fields (10⁻¹⁹ GV/m range) to correlate with catalytic activity .

- Data Interpretation : Compare experimental fields with DFT-derived models to resolve contradictions in orientation-dependent reactivity .

Q. What computational strategies resolve discrepancies between predicted and observed bioactivity of 1,3-diisobutyl-2-thiourea analogs?

- Methodology : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess binding affinities. Validate against experimental IC₅₀ values (e.g., COX-1/COX-2 inhibition assays) .

- Critical Analysis : If activity diverges, re-evaluate force field parameters (e.g., partial charges for sulfur atoms) or consider alternative binding conformers .

Q. How can researchers design in vivo toxicity studies for 1,3-diisobutyl-2-thiourea while ensuring ethical compliance?

- Framework : Follow NIH guidelines for animal studies:

- Dose Selection : Use OECD 423 acute toxicity protocols with stepwise dosing (5–2000 mg/kg).

- Endpoint Analysis : Monitor serum biomarkers (e.g., ALT, AST) and histopathology for hepatotoxicity .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit justifications .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent COX-2 inhibition data across studies involving thiourea derivatives?

- Troubleshooting :

- Assay Variability : Standardize enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and inhibitor pre-incubation times.

- Statistical Rigor : Apply ANOVA with post-hoc tests to distinguish experimental noise from true biological effects .

- Reproducibility : Publish raw datasets (e.g., inhibition curves, solvent controls) in open-access repositories .

Q. What metrics validate the accuracy of charge density models for 1,3-diisobutyl-2-thiourea in crystallographic studies?

- Validation Criteria :

- Residual Density Maps : Ensure maxima/minima < 0.3 eÅ⁻³.

- Topological Consistency : Verify bond-critical-point properties (e.g., ρ(r) ≈ 1.8 eÅ⁻³ for C–S bonds) .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.